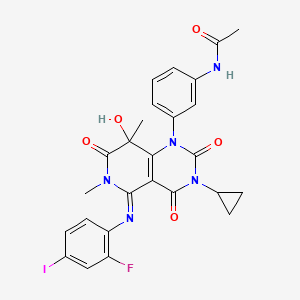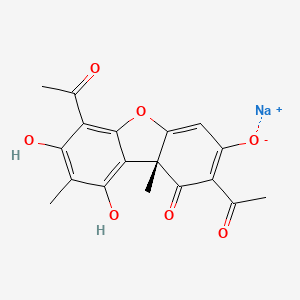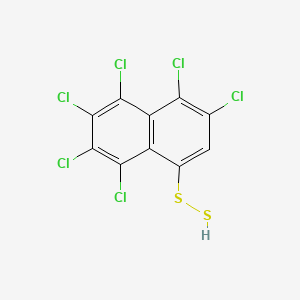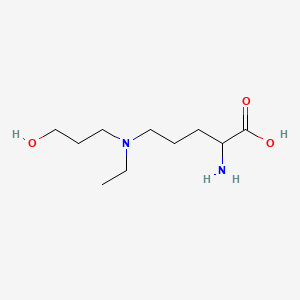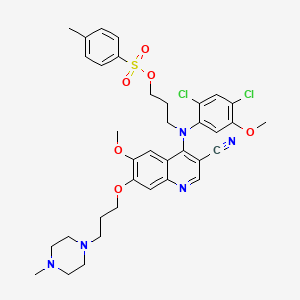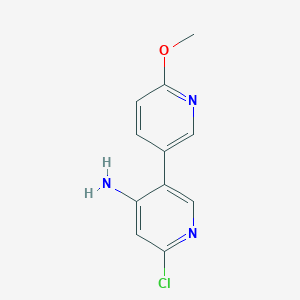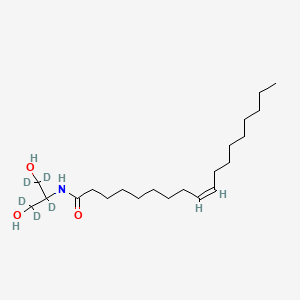
N-Oleoyl-2-amino-1,3-propane-D5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oleoyl-2-amino-1,3-propane-D5-diol is a synthetic compound that belongs to the class of fatty acid amides It is a deuterated analog of N-Oleoyl-2-amino-1,3-propanediol, where the hydrogen atoms are replaced with deuterium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-2-amino-1,3-propane-D5-diol typically involves the reaction of oleic acid with 2-amino-1,3-propanediol in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Esterification: Oleic acid is esterified with 2-amino-1,3-propanediol to form N-Oleoyl-2-amino-1,3-propanediol.
Deuteration: The esterified product is then subjected to deuteration using a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Oleoyl-2-amino-1,3-propane-D5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N-Oleoyl-2-amino-1,3-propane-D5-diol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anticancer properties and as an imaging agent for cancer detection.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-Oleoyl-2-amino-1,3-propane-D5-diol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Fatty Acid Receptors: It interacts with fatty acid receptors, modulating their activity.
Influence Lipid Metabolism: It affects lipid metabolism by altering the activity of enzymes involved in lipid synthesis and degradation.
Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Oleoyl-2-amino-1,3-propane-D5-diol can be compared with other similar compounds such as:
N-Oleoyl-2-amino-1,3-propanediol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Palmitoyl-2-amino-1,3-propanediol: A similar compound with a palmitoyl group instead of an oleoyl group.
N-Stearoyl-2-amino-1,3-propanediol: Another analog with a stearoyl group.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for isotopic labeling studies and tracing metabolic pathways.
Eigenschaften
Molekularformel |
C21H41NO3 |
|---|---|
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-/i18D2,19D2,20D |
InChI-Schlüssel |
LGDVTFHRZXBSJM-FNKKQMTJSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


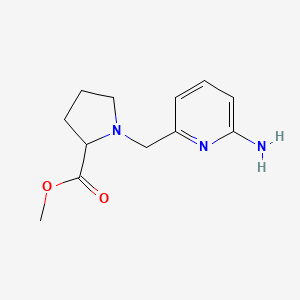
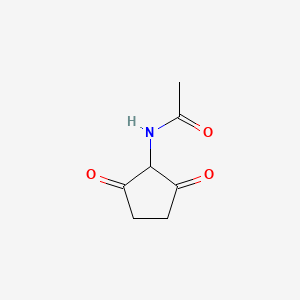


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
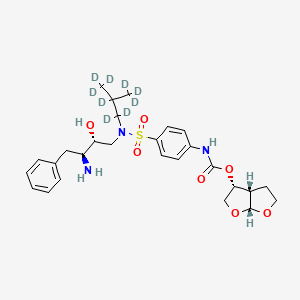

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
